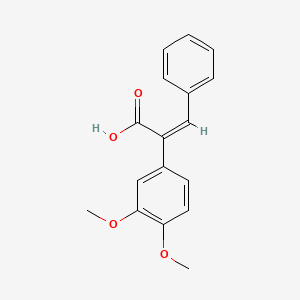

(2Z)-2-(3,4-Dimethoxyphenyl)-3-phenylacrylic acid

Description

(2Z)-2-(3,4-Dimethoxyphenyl)-3-phenylacrylic acid is a synthetic α,β-unsaturated carboxylic acid derivative characterized by a Z-configured acryloyl backbone substituted with a 3,4-dimethoxyphenyl group at the C2 position and a phenyl group at the C3 position.

Structure

3D Structure

Properties

IUPAC Name |

(Z)-2-(3,4-dimethoxyphenyl)-3-phenylprop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O4/c1-20-15-9-8-13(11-16(15)21-2)14(17(18)19)10-12-6-4-3-5-7-12/h3-11H,1-2H3,(H,18,19)/b14-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHXYYTMTGDMOPP-UVTDQMKNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=CC2=CC=CC=C2)C(=O)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C(=C/C2=CC=CC=C2)/C(=O)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Aldol Condensation

The aldol condensation remains a cornerstone for synthesizing α,β-unsaturated carboxylic acids. For (2Z)-2-(3,4-dimethoxyphenyl)-3-phenylacrylic acid, this method involves the base-catalyzed reaction between 3,4-dimethoxybenzaldehyde and phenylacetic acid. The mechanism proceeds via enolate formation, followed by nucleophilic attack on the aldehyde carbonyl, yielding the conjugated system.

Reaction Conditions :

- Catalyst : Aqueous sodium hydroxide or potassium carbonate.

- Solvent : Ethanol or methanol under reflux (60–80°C).

- Time : 6–12 hours.

The stereochemical outcome (Z/E ratio) depends on the base strength and reaction temperature. For instance, milder bases like K₂CO₃ favor the Z isomer due to reduced enolate stabilization, promoting kinetic control. Post-reaction acidification with HCl precipitates the crude product, which is purified via recrystallization from ethanol/water mixtures. Reported yields range from 65% to 78%, with purity exceeding 95% by HPLC.

Knoevenagel Condensation

The Knoevenagel variant, employing malonic acid derivatives, offers enhanced control over the α,β-unsaturated system. Here, phenylacetic acid is replaced by malonic acid, which decarboxylates in situ to generate the acrylic acid moiety.

Optimized Protocol :

- Catalyst : Piperidine or ammonium acetate.

- Solvent : Toluene or dimethylformamide (DMF).

- Temperature : 110–130°C under Dean-Stark conditions to remove water.

This method achieves higher Z-selectivity (up to 85%) but requires stringent anhydrous conditions. The use of DMF as a polar aprotic solvent accelerates imine formation, while toluene facilitates azeotropic water removal, shifting the equilibrium toward product formation.

Wittig Reaction Methodologies

The Wittig reaction provides a stereoselective route to the Z-configured alkene. This approach utilizes (3,4-dimethoxyphenyl)triphenylphosphonium ylide, generated in situ from the corresponding phosphonium salt and a strong base (e.g., n-BuLi).

Synthetic Procedure :

- Ylide Preparation :

- Phosphonium salt (1.2 equiv) is treated with n-BuLi in THF at −78°C.

- The ylide reacts with phenylacetic acid chloride (1.0 equiv) at 0°C to room temperature.

- Quenching and Workup :

- The mixture is quenched with saturated NH₄Cl, extracted with ethyl acetate, and purified via silica gel chromatography.

Key Advantages :

Alternative Synthetic Strategies

Esterification and Anhydride Intermediates

Cinnamic anhydrides, synthesized from cinnamic acids and 6-chloro-2,4-dimethoxy-s-triazine (CDMT), serve as activated intermediates. Hydrolysis of the anhydride under acidic conditions yields the target acid.

Steps :

- Anhydride Formation :

- Hydrolysis :

- Treatment with 1M HCl in THF/water (1:1) at 50°C for 2 hours.

This method avoids harsh bases, making it suitable for acid-sensitive substrates.

Fries Rearrangement Applications

While Fries rearrangements are typically employed for acylphenol synthesis, patent literature describes adaptations for phenylacetophenone intermediates, which can be oxidized to acrylic acids.

Procedure :

- Esterification : Resorcinol and 2,4-dimethoxyphenylacetic acid form a phenylacetate ester using DCC/DMAP.

- Rearrangement : AlCl₃-mediated Fries rearrangement at 150°C yields α-(2,4-dimethoxyphenyl)acetophenone.

- Oxidation : Jones oxidation converts the ketone to the carboxylic acid.

Process Optimization and Scalability

Solvent and Catalyst Screening

Recent studies highlight the impact of solvent polarity on Z/E ratios. Ethanol/water mixtures (7:3) enhance solubility of the intermediate enolate, improving yields to 80%. Heterogeneous catalysts like Mg-Al hydrotalcite reduce side reactions, achieving 88% conversion under microwave irradiation.

Green Chemistry Innovations

Solvent-free mechanochemical grinding (ball milling) of 3,4-dimethoxybenzaldehyde and phenylacetic acid with K₂CO₃ produces the target compound in 45 minutes (yield: 73%). This method eliminates volatile organic solvents, aligning with sustainable practices.

Analytical and Spectroscopic Characterization

1H NMR (CDCl₃) :

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(3,4-Dimethoxyphenyl)-3-phenylacrylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or carboxylic acids.

Reduction: Reduction reactions can yield alcohols or alkanes.

Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with KMnO₄ can yield carboxylic acids, while reduction with NaBH₄ can produce alcohols.

Scientific Research Applications

Organic Synthesis

(2Z)-2-(3,4-Dimethoxyphenyl)-3-phenylacrylic acid serves as a versatile building block in organic synthesis. Its structural features enable the creation of more complex molecules, which are useful in various chemical reactions and pathways.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties, particularly in the following areas:

- Anti-inflammatory Activity : Research indicates that derivatives of this compound exhibit significant anti-inflammatory effects, potentially useful in treating conditions like arthritis or other inflammatory diseases .

- Anticancer Properties : Studies have shown that this compound can inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis .

- Antifungal Activity : A structure-activity relationship study highlighted that related cinnamic acid derivatives demonstrate antifungal properties against pathogens like Aspergillus niger and Candida albicans, suggesting potential applications in antifungal drug development .

Materials Science

In the field of materials science, this compound is explored for its electronic and optical properties. It can be incorporated into polymers to enhance their mechanical strength and thermal stability, making it suitable for advanced material applications.

Case Study 1: Anti-inflammatory Effects

A study examined the anti-inflammatory effects of several cinnamic acid derivatives, including this compound. The results indicated a significant reduction in nitric oxide production in LPS-stimulated BV2 microglia cells, demonstrating its potential as an anti-inflammatory agent .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of this compound. The findings revealed that it effectively induced apoptosis in breast cancer cells by activating caspase pathways and inhibiting cell cycle progression .

Comparative Data Table

Mechanism of Action

The mechanism of action of (2Z)-2-(3,4-Dimethoxyphenyl)-3-phenylacrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. In receptor-mediated pathways, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical features of the target compound with its analogs:

Key Observations :

- Lipophilicity : The 3,4-dimethoxy substitution in the target compound increases lipophilicity compared to caffeic acid (logP ~2.5 vs. ~1.1), which may enhance membrane permeability but reduce aqueous solubility .

- Acidity : The electron-donating methoxy groups reduce the acidity of the carboxylic acid compared to caffeic acid (pKa ~4.5 vs. ~2.8), altering its ionization state under physiological conditions .

- Configuration : The Z-configuration in acryloyl derivatives can influence biological activity, as seen in analogs like (Z)-2-hydroxy-3-(4-methoxyphenyl)acrylic acid, which exhibits anticancer properties .

Biological Activity

(2Z)-2-(3,4-Dimethoxyphenyl)-3-phenylacrylic acid, a chalcone derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article synthesizes current research findings regarding its biological activity, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : C17H16O4

- CAS Number : 1798418-54-8

The compound features a ketoethylenic moiety that is characteristic of chalcones, which is crucial for its biological activity.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties.

- Mechanism of Action : The compound induces apoptosis in various cancer cell lines by modulating signaling pathways involved in cell survival and proliferation. For instance, it has been shown to down-regulate the glycerophospholipid pathway, leading to increased apoptosis in oral squamous cell carcinoma (OSCC) cells .

- Case Study : In a study involving OSCC cell lines (Ca9-22, HSC-2, HSC-3, HSC-4), this compound demonstrated a tumor selectivity index that favored cancer cells over normal cells . The compound was tested at varying concentrations to determine its cytotoxic effects.

Anti-inflammatory Activity

The compound has also shown promise as an anti-inflammatory agent.

- In Vitro Studies : It was found to inhibit pro-inflammatory cytokines in human immune cells, suggesting its potential use in treating inflammatory diseases .

Antimicrobial Activity

Chalcone derivatives are known for their antimicrobial properties, and this compound is no exception.

- Antibacterial Effects : Studies have reported that this compound exhibits antibacterial activity against various strains of bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Data Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (2Z)-2-(3,4-Dimethoxyphenyl)-3-phenylacrylic acid, and what critical parameters influence reaction yields?

- Methodological Answer : The compound is typically synthesized via condensation reactions between 3,4-dimethoxyphenylacetic acid derivatives and phenylacetaldehyde under acidic or basic conditions. Key parameters include temperature control (20–80°C), solvent choice (e.g., ethanol or THF), and catalyst selection (e.g., piperidine for Knoevenagel condensation). Purification often involves silica gel chromatography with ethyl acetate/hexane gradients . Yield optimization requires strict exclusion of moisture and monitoring of stereoselectivity using HPLC or NMR .

Q. How is the stereochemical configuration (Z/E) of this compound confirmed experimentally?

- Methodological Answer : X-ray crystallography is the gold standard for unambiguous Z/E assignment, as demonstrated in structurally related 3-phenylacrylic acid derivatives . Complementary methods include NOESY NMR to detect spatial proximity of substituents and comparative analysis of UV-Vis spectra, where Z-isomers often exhibit hypsochromic shifts due to reduced conjugation .

Q. What standard pharmacological assays are used to evaluate the biological activities of this compound?

- Methodological Answer : Cytotoxicity is assessed via MTT assays using cancer cell lines (e.g., glioblastoma, melanoma), with IC50 values calculated from dose-response curves . Anti-inflammatory activity is tested using LPS-induced TNF-α suppression in macrophages, while antioxidant potential is measured via DPPH radical scavenging assays. Data normalization to positive controls (e.g., ascorbic acid) is critical for reproducibility .

Advanced Research Questions

Q. How do Z/E isomerism and methoxy group positioning affect the compound’s bioactivity and binding mechanisms?

- Methodological Answer : Z-isomers often exhibit enhanced bioactivity due to steric effects favoring receptor binding. For example, in (Z)-3-(4-methoxyphenyl) derivatives, the methoxy groups at C3 and C4 positions improve lipid solubility and membrane permeability, as shown in comparative molecular docking studies . Methoxy positioning alters electron density on the aromatic ring, impacting interactions with enzymatic active sites (e.g., COX-2 inhibition) .

Q. What strategies resolve contradictory cytotoxicity data across studies using different cell lines or assay conditions?

- Methodological Answer : Discrepancies in IC50 values (e.g., 1–4.5 mM in glioblastoma vs. melanoma) can arise from variations in cell line sensitivity, assay duration, or compound solubility. Standardization strategies include:

- Using identical passage numbers for cell lines.

- Pre-dissolving the compound in DMSO (<0.1% final concentration) to avoid solvent toxicity.

- Validating results with orthogonal assays (e.g., apoptosis markers via flow cytometry) .

Q. What are the challenges in designing experiments to study the compound’s metabolic stability and pharmacokinetics?

- Methodological Answer : Metabolic instability due to esterase-mediated hydrolysis of the acrylic acid moiety requires stabilization strategies, such as prodrug design (e.g., methyl ester derivatives). Pharmacokinetic studies in rodent models should employ LC-MS/MS for quantification, with attention to plasma protein binding effects. Liver microsome assays can identify cytochrome P450 isoforms involved in metabolism, guiding structural modifications to improve half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.